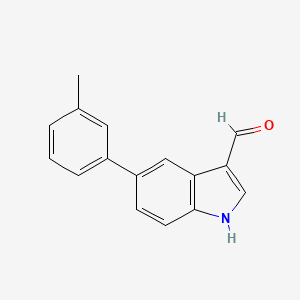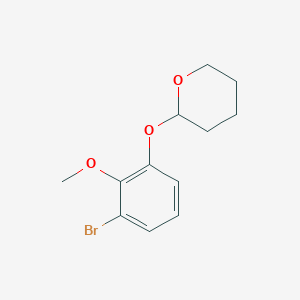
2-(3-Bromo-2-methoxyphenoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-methoxyphenoxy)oxane is an organic compound with the molecular formula C12H15BrO3 It is a derivative of bromobenzene, featuring a methoxy group and a tetrahydropyranyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenoxy)oxane typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and tetrahydropyranyloxy groups. One common method involves the bromination of 2-methoxyphenol, followed by protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the protection step is typically carried out using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-methoxyphenoxy)oxane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The methoxy and tetrahydropyranyloxy groups can be modified through oxidation or reduction under appropriate conditions.
Deprotection Reactions: The tetrahydropyranyloxy group can be removed under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Deprotection: Acidic conditions, such as using hydrochloric acid or p-toluenesulfonic acid, are employed to remove the tetrahydropyranyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-methoxyphenoxy)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-methoxyphenoxy)oxane in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and tetrahydropyranyloxy groups can undergo various transformations under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-bromobenzene: Lacks the tetrahydropyranyloxy group, making it less versatile in certain synthetic applications.
3-Methoxy-1-bromobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Methoxy-3-hydroxy-1-bromobenzene: Contains a hydroxyl group instead of the tetrahydropyranyloxy group, leading to different chemical properties and reactivity.
Uniqueness
2-(3-Bromo-2-methoxyphenoxy)oxane is unique due to the presence of both methoxy and tetrahydropyranyloxy groups, which provide additional functional handles for further chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the design and synthesis of complex molecules.
Propiedades
Número CAS |
88289-25-2 |
|---|---|
Fórmula molecular |
C12H15BrO3 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
2-(3-bromo-2-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H15BrO3/c1-14-12-9(13)5-4-6-10(12)16-11-7-2-3-8-15-11/h4-6,11H,2-3,7-8H2,1H3 |
Clave InChI |
MVZBJTQSNMMCJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1Br)OC2CCCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


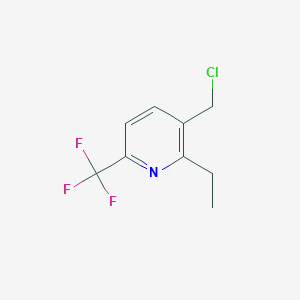
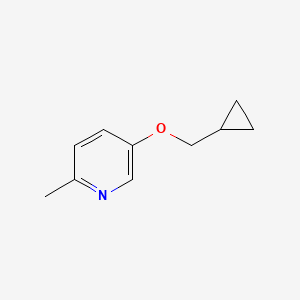


![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)

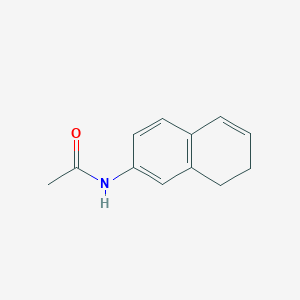
![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)
